REACTION_SMILES
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[CH3:1][c:2]1[cH:3][n:4]([CH:5]2[CH2:6][CH:7]([OH:8])[CH:9]([CH2:10][OH:11])[O:12]2)[c:13](=[O:14])[nH:15][c:16]1=[O:17].[c:18]1([C:24]([c:25]2[cH:26][cH:27][cH:28][cH:29][cH:30]2)([c:31]2[cH:32][cH:33][cH:34][cH:35][cH:36]2)[Cl:37])[cH:19][cH:20][cH:21][cH:22][cH:23]1.[cH:38]1[cH:39][cH:40][n:41][cH:42][cH:43]1>>[CH3:1][c:2]1[cH:3][n:4]([CH:5]2[CH2:6][CH:7]([OH:8])[CH:9]([CH2:10][O:11][C:24]([c:18]3[cH:19][cH:20][cH:21][cH:22][cH:23]3)([c:25]3[cH:26][cH:27][cH:28][cH:29][cH:30]3)[c:31]3[cH:32][cH:33][cH:34][cH:35][cH:36]3)[O:12]2)[c:13](=[O:14])[nH:15][c:16]1=[O:17]
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Name
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Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(c1ccccc1)(c1ccccc1)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cn(C2CC(O)C(COC(c3ccccc3)(c3ccccc3)c3ccccc3)O2)c(=O)[nH]c1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][c:2]1[cH:3][n:4]([CH:5]2[CH2:6][CH:7]([OH:8])[CH:9]([CH2:10][OH:11])[O:12]2)[c:13](=[O:14])[nH:15][c:16]1=[O:17].[c:18]1([C:24]([c:25]2[cH:26][cH:27][cH:28][cH:29][cH:30]2)([c:31]2[cH:32][cH:33][cH:34][cH:35][cH:36]2)[Cl:37])[cH:19][cH:20][cH:21][cH:22][cH:23]1.[cH:38]1[cH:39][cH:40][n:41][cH:42][cH:43]1>>[CH3:1][c:2]1[cH:3][n:4]([CH:5]2[CH2:6][CH:7]([OH:8])[CH:9]([CH2:10][O:11][C:24]([c:18]3[cH:19][cH:20][cH:21][cH:22][cH:23]3)([c:25]3[cH:26][cH:27][cH:28][cH:29][cH:30]3)[c:31]3[cH:32][cH:33][cH:34][cH:35][cH:36]3)[O:12]2)[c:13](=[O:14])[nH:15][c:16]1=[O:17]
|
Name
|
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(c1ccccc1)(c1ccccc1)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cn(C2CC(O)C(COC(c3ccccc3)(c3ccccc3)c3ccccc3)O2)c(=O)[nH]c1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][c:2]1[cH:3][n:4]([CH:5]2[CH2:6][CH:7]([OH:8])[CH:9]([CH2:10][OH:11])[O:12]2)[c:13](=[O:14])[nH:15][c:16]1=[O:17].[c:18]1([C:24]([c:25]2[cH:26][cH:27][cH:28][cH:29][cH:30]2)([c:31]2[cH:32][cH:33][cH:34][cH:35][cH:36]2)[Cl:37])[cH:19][cH:20][cH:21][cH:22][cH:23]1.[cH:38]1[cH:39][cH:40][n:41][cH:42][cH:43]1>>[CH3:1][c:2]1[cH:3][n:4]([CH:5]2[CH2:6][CH:7]([OH:8])[CH:9]([CH2:10][O:11][C:24]([c:18]3[cH:19][cH:20][cH:21][cH:22][cH:23]3)([c:25]3[cH:26][cH:27][cH:28][cH:29][cH:30]3)[c:31]3[cH:32][cH:33][cH:34][cH:35][cH:36]3)[O:12]2)[c:13](=[O:14])[nH:15][c:16]1=[O:17]
|
Name
|
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(c1ccccc1)(c1ccccc1)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cn(C2CC(O)C(COC(c3ccccc3)(c3ccccc3)c3ccccc3)O2)c(=O)[nH]c1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |